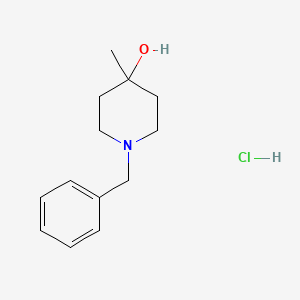

4-Methyl-1-benzyl-4-piperidinol HCl

Description

4-Methyl-1-benzyl-4-piperidinol HCl is a piperidine derivative characterized by a methyl group at the 4-position and a benzyl group at the 1-position of the piperidine ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research applications. Its synthesis involves the reduction of 1-benzyl-4-piperidone, as demonstrated in studies exploring neuroimaging radioligands .

Properties

IUPAC Name |

1-benzyl-4-methylpiperidin-4-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO.ClH/c1-13(15)7-9-14(10-8-13)11-12-5-3-2-4-6-12;/h2-6,15H,7-11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYVURLMYMRBUQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)CC2=CC=CC=C2)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Avoiding Column Chromatography

The method in emphasizes avoiding column chromatography by using solvent extraction and distillation. For 4-methyl-1-benzyl-4-piperidinol HCl, this involves:

-

Neutralization: Post-reaction neutralization with NaOH to pH 8–9.

-

Solvent Recovery: Distillation under reduced pressure to reclaim solvents like toluene or MTBE.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-benzyl-4-piperidinol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted piperidines.

Scientific Research Applications

Analgesic Properties

4-MBP has been studied for its analgesic effects, particularly in comparison to traditional analgesics like morphine. Research indicates that it possesses potent analgesic activity without the typical side effects associated with opioids. For instance, a study demonstrated that 4-MBP can effectively raise pain thresholds in animal models, making it a candidate for non-opioid pain management therapies .

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent. A study highlighted its effectiveness against various bacterial strains, suggesting its potential use in treating infections where conventional antibiotics may fail . The structure-activity relationship (SAR) of 4-MBP derivatives has been explored to enhance its efficacy against specific pathogens.

Antitubercular Activity

Research has indicated that 4-MBP and its analogs exhibit significant antitubercular properties. The compound's mechanism involves inhibition of mycobacterial growth, making it a candidate for further development in tuberculosis treatment . The minimum inhibitory concentration (MIC) values of these compounds are particularly noteworthy, often being less than 5 μg/mL.

Pharmaceutical Formulations

The compound can be formulated into various dosage forms, including tablets, capsules, and injectable solutions. These formulations typically include excipients such as lactose, magnesium stearate, and gelatin to ensure proper delivery and absorption .

Case Studies

Mechanism of Action

The mechanism of action of 4-Methyl-1-benzyl-4-piperidinol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table and discussion highlight key differences between 4-Methyl-1-benzyl-4-piperidinol HCl and related piperidine derivatives, focusing on substituents, synthesis, physicochemical properties, and safety profiles.

Table 1: Comparison of 4-Methyl-1-benzyl-4-piperidinol HCl with Analogous Piperidine Derivatives

Substituent Effects on Physicochemical Properties

- Methyl vs. Isopropoxyphenyl: The methyl group in 4-Methyl-1-benzyl-4-piperidinol HCl provides steric bulk without significantly altering polarity.

- Cyano vs. Hydroxyl: The cyano group in 1-benzyl-4-cyano-4-phenylpiperidine HCl increases polarity and hydrogen-bond acceptor capacity compared to the hydroxyl group in the target compound, which may influence receptor binding or metabolic stability .

- Chloro-Benzyl vs. The hydroxymethyl group improves aqueous solubility compared to the methyl group in the target compound .

Biological Activity

4-Methyl-1-benzyl-4-piperidinol hydrochloride (HCl) is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a piperidine ring substituted with a methyl group and a benzyl group, which may influence its pharmacological properties. This article reviews the biological activity of 4-Methyl-1-benzyl-4-piperidinol HCl, including its mechanisms of action, therapeutic applications, and relevant case studies.

The molecular formula of 4-Methyl-1-benzyl-4-piperidinol HCl is C_{12}H_{17}ClN, with a molecular weight of approximately 217.73 g/mol. The compound is soluble in water due to the presence of the hydrochloride salt form, which enhances its bioavailability.

The biological activity of 4-Methyl-1-benzyl-4-piperidinol HCl is primarily attributed to its interaction with neurotransmitter systems, particularly through inhibition of cholinesterase enzymes. This inhibition leads to increased levels of acetylcholine in the synaptic cleft, which can enhance neurotransmission and cognitive functions.

| Mechanism | Description |

|---|---|

| Cholinesterase Inhibition | Prevents the breakdown of acetylcholine, enhancing cholinergic signaling. |

| Dopamine Receptor Modulation | May influence dopaminergic pathways, potentially affecting mood and cognition. |

Biological Activity

Research indicates that 4-Methyl-1-benzyl-4-piperidinol HCl exhibits several biological activities:

- Cholinergic Activity : Studies have shown that this compound acts as a cholinesterase inhibitor, which could be beneficial in treating conditions like Alzheimer's disease (AD) by enhancing cholinergic neurotransmission .

- Antidepressant Effects : Some investigations suggest that piperidine derivatives can have antidepressant-like effects in animal models, possibly through modulation of serotonin and norepinephrine pathways .

- Analgesic Properties : Preliminary studies indicate potential analgesic effects, making it a candidate for further exploration in pain management therapies .

Case Studies

Several case studies have explored the efficacy and safety profile of 4-Methyl-1-benzyl-4-piperidinol HCl:

- Case Study 1 : In a study involving animal models of AD, administration of this compound led to significant improvements in memory tasks compared to control groups, suggesting cognitive-enhancing properties .

- Case Study 2 : A clinical trial assessed the safety and efficacy of this compound in patients with chronic pain conditions. Results indicated a reduction in pain scores without significant adverse effects, highlighting its therapeutic potential .

Research Findings

Recent research has focused on synthesizing derivatives of 4-Methyl-1-benzyl-4-piperidinol HCl to enhance its biological activity. Modifications to the benzyl and piperidine moieties have been explored to improve potency and selectivity against cholinesterases.

Table 2: Research Findings on Derivatives

Q & A

Basic: What are the recommended methodologies for synthesizing and characterizing 4-Methyl-1-benzyl-4-piperidinol HCl?

Answer:

Synthesis typically involves nucleophilic substitution or reductive amination, with purification via column chromatography (using polar stationary phases) or membrane separation technologies to isolate the HCl salt . Characterization requires a combination of spectroscopic techniques:

- NMR (¹H/¹³C) to confirm substituent positions and stereochemistry.

- Mass Spectrometry (ESI-MS) for molecular weight validation.

- HPLC (with UV detection) to assess purity, using a mobile phase optimized for polar compounds (e.g., methanol/buffer mixtures) .

Theoretical frameworks, such as reaction kinetics or molecular orbital theory, should guide reagent selection and reaction optimization .

Basic: How can researchers ensure the purity of 4-Methyl-1-benzyl-4-piperidinol HCl in batch-to-batch reproducibility?

Answer:

Implement a Quality-by-Design (QbD) approach:

- Critical Process Parameters (CPPs): Monitor pH, temperature, and solvent ratios during synthesis.

- In-line Analytics: Use FTIR or Raman spectroscopy for real-time monitoring of reaction intermediates .

- Batch Testing: Validate purity via HPLC-UV (>98% purity threshold) and compare against reference standards. Include COA documentation for traceability .

Statistical tools like Design of Experiments (DoE) can identify key variables affecting purity .

Advanced: How can computational modeling optimize the reaction conditions for synthesizing 4-Methyl-1-benzyl-4-piperidinol HCl?

Answer:

- Molecular Dynamics (MD) Simulations: Predict solvent effects and transition states to optimize reaction pathways.

- AI-Driven Platforms: Tools like COMSOL Multiphysics integrate reaction kinetics and thermodynamics to simulate yield outcomes under varying conditions (e.g., pressure, catalyst loading) .

- Machine Learning (ML): Train models on historical reaction data to recommend solvent systems (e.g., methanol/water ratios) for improved crystallinity .

Cross-validate computational predictions with empirical data to refine models .

Advanced: How should researchers resolve contradictions in spectral data (e.g., NMR shifts) for 4-Methyl-1-benzyl-4-piperidinol HCl derivatives?

Answer:

- Comparative Analysis: Use databases (e.g., PubChem, Reaxys) to benchmark observed shifts against structurally similar piperidine derivatives .

- Advanced NMR Techniques: Employ 2D NMR (COSY, NOESY) to resolve overlapping signals and confirm spatial arrangements.

- Theoretical Calculations: Apply density functional theory (DFT) to simulate expected shifts and identify discrepancies caused by solvent effects or tautomerism .

Document methodological inconsistencies (e.g., solvent polarity, temperature) that may contribute to variability .

Basic: What safety protocols are critical when handling 4-Methyl-1-benzyl-4-piperidinol HCl in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure.

- Ventilation: Conduct reactions in fume hoods to mitigate inhalation risks.

- Waste Disposal: Neutralize acidic byproducts before disposal, adhering to institutional guidelines for halogenated waste .

- Emergency Protocols: Maintain spill kits with activated carbon and calcium carbonate for immediate neutralization .

Advanced: How can factorial design improve the pharmacological evaluation of 4-Methyl-1-benzyl-4-piperidinol HCl?

Answer:

- Factorial Design Setup: Test variables like dosage (low/high), administration route (oral/IP), and co-administered compounds to assess synergistic/antagonistic effects .

- Response Variables: Measure bioavailability (via LC-MS/MS) and receptor binding affinity (SPR or radioligand assays).

- Statistical Analysis: Use ANOVA to identify significant interactions between variables and optimize therapeutic windows .

Theoretical frameworks (e.g., receptor theory) should guide hypothesis formulation .

Basic: What analytical techniques are suitable for quantifying 4-Methyl-1-benzyl-4-piperidinol HCl in biological matrices?

Answer:

- LC-MS/MS: Employ a C18 column with a mobile phase of 0.1% formic acid in acetonitrile/water for high sensitivity (LOQ <1 ng/mL).

- Sample Preparation: Use protein precipitation (acetonitrile) or solid-phase extraction (SPE) to isolate the compound from plasma .

- Internal Standards: Deuterated analogs (e.g., D₃-4-Methyl-1-benzyl-4-piperidinol) ensure precision in quantification .

Advanced: How can cross-disciplinary approaches enhance the study of 4-Methyl-1-benzyl-4-piperidinol HCl’s mechanism of action?

Answer:

- Chemical Biology: Use click chemistry to conjugate fluorescent probes for tracking cellular uptake via confocal microscopy.

- Omics Integration: Perform transcriptomics (RNA-seq) to identify pathways modulated by the compound.

- Biophysical Methods: Apply surface plasmon resonance (SPR) to quantify binding kinetics with target proteins .

Theoretical integration of systems biology models can unify disparate data types .

Basic: What are the best practices for storing 4-Methyl-1-benzyl-4-piperidinol HCl to ensure long-term stability?

Answer:

- Storage Conditions: Keep in airtight, light-resistant containers at -20°C under inert gas (argon) to prevent hydrolysis/oxidation.

- Stability Monitoring: Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products .

Advanced: How can researchers address low yields in the scale-up synthesis of 4-Methyl-1-benzyl-4-piperidinol HCl?

Answer:

- Process Analytical Technology (PAT): Implement in-line FTIR to monitor intermediate formation and adjust reagent feed rates dynamically .

- Solvent Engineering: Switch from batch to flow chemistry for better heat/mass transfer, using microreactors to minimize side reactions .

- Crystallization Optimization: Use anti-solvent addition (e.g., diethyl ether) under controlled cooling rates to enhance crystal purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.